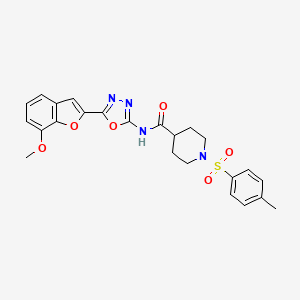
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide" is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the provided papers do not directly discuss this compound, they do provide insight into related chemical structures and their biological activities. For instance, the first paper discusses the synthesis and biological evaluation of 10-methoxy dibenzo[b,h][1,6]naphthyridinecarboxamides, which share a methoxy group and a carboxamide moiety with the compound . The second paper introduces a new class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which includes the 1,3,4-oxadiazol moiety and a piperidine ring, similar to the compound of interest . These structural similarities suggest that the compound may exhibit anticancer or antiproliferative properties.
Synthesis Analysis
The synthesis of complex organic molecules like "N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide" would likely involve multiple steps, starting from simpler precursors. The first paper describes a new synthetic route for a related compound, starting from 3-methoxyaniline . This suggests that the synthesis of the compound may also involve a multi-step process, potentially starting from an aniline derivative and incorporating various functional groups through reactions such as amide bond formation, methoxylation, and the introduction of the oxadiazole ring.
Molecular Structure Analysis
The molecular structure of the compound would be characterized by the presence of several distinct functional groups and rings, including a benzofuran moiety, an oxadiazole ring, a piperidine ring, and a tosyl group. These structural features can influence the compound's binding affinity to biological targets, as seen in the first paper where molecular docking was used to understand the interactions of a similar scaffold with the active site of a kinase . The presence of the oxadiazole and piperidine rings in the second paper's compounds was crucial for their activity as tubulin inhibitors , suggesting that the compound may also interact with similar biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and potential metabolism of the compound would be complex. The papers do not provide specific reactions for this compound, but they do indicate that the synthesis of related compounds involves various organic reactions, such as amide bond formation and ring closure . The compound's metabolism in a biological system could involve the modification or cleavage of these functional groups, potentially affecting its biological activity and pharmacokinetics.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, stability, and melting point, would be influenced by its molecular structure. The presence of multiple rings and functional groups could lead to a compound with significant aromatic character and potential hydrogen bonding sites, affecting its solubility and interactions with solvents. The papers do not provide specific data on the physical and chemical properties of the compound , but they do suggest that similar compounds have been characterized by different spectral techniques, which would be essential for understanding these properties .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : A study highlighted the synthesis of novel compounds derived from visnagenone and khellinone, showcasing the potential for creating anti-inflammatory and analgesic agents. These compounds demonstrate significant inhibitory activity on cyclooxygenase-2 (COX-2), with notable analgesic and anti-inflammatory effects, suggesting their utility in medicinal chemistry (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Cytotoxicity of Pyrazole and Pyrimidine Derivatives : Research on 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives has demonstrated their potential cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential application in cancer research (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Antimicrobial Activity of Benzofuran-Oxadiazole Hybrids : A study on the design, synthesis, and evaluation of benzofuran-oxadiazole hybrids for antimicrobial activity revealed their effectiveness against various microbial strains. This suggests their importance in developing new antimicrobial agents (P. Sanjeeva, B. Rao, V. Prasad, P. V. Ramana, 2021).
Antidiabetic Screening of Dihydropyrimidine Derivatives : The synthesis and evaluation of N-substituted dihydropyrimidine derivatives for antidiabetic activity using the α-amylase inhibition assay highlights their potential role in diabetes management and treatment (J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, G. Dubal, 2021).
Anticancer Evaluation of Oxadiazole Derivatives : The synthesis and evaluation of oxadiazole derivatives for anticancer activity demonstrate significant effects on various cancer cell lines, including breast cancer, underscoring their potential in cancer therapy (Salahuddin, M. Shaharyar, A. Mazumder, M. Ahsan, 2014).
Direcciones Futuras
Benzofuran compounds, including “N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide”, have potential applications in many aspects due to their biological activities . Future research could focus on exploring these applications further, developing more efficient synthesis methods, and investigating the compound’s mechanism of action in more detail .
Propiedades
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O6S/c1-15-6-8-18(9-7-15)35(30,31)28-12-10-16(11-13-28)22(29)25-24-27-26-23(34-24)20-14-17-4-3-5-19(32-2)21(17)33-20/h3-9,14,16H,10-13H2,1-2H3,(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJSQHHMPBWKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC5=C(O4)C(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2511889.png)

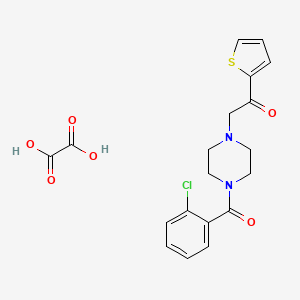
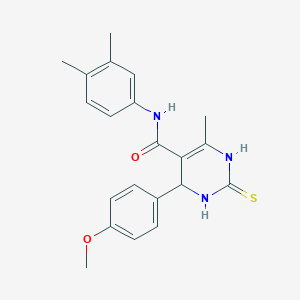
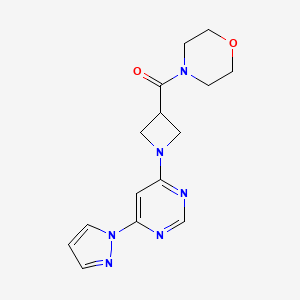
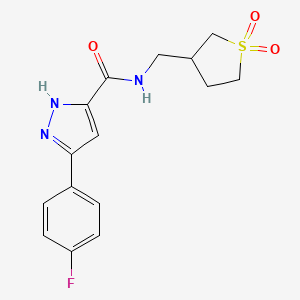
![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2511902.png)
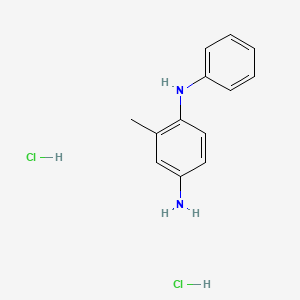

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate](/img/structure/B2511906.png)



![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2511912.png)